1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone
Description
1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone is a chiral piperidine derivative featuring an ethanone group at the 1-position and an isopropylamino substituent at the (S)-configured 3-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, particularly in the context of neurological and antiparasitic applications. Its stereochemistry and substituent arrangement influence its conformational stability, solubility, and binding affinity to biological targets.
Properties
IUPAC Name |
1-[(3S)-3-(propan-2-ylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)11-10-5-4-6-12(7-10)9(3)13/h8,10-11H,4-7H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHFVVCGPWZZRH-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@H]1CCCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Isopropylamino Group: The isopropylamino group is introduced via a substitution reaction, where an appropriate isopropylamine derivative reacts with the piperidine ring.
Attachment of the Ethanone Moiety: The ethanone group is attached through a condensation reaction, often involving an acyl chloride or an ester derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Pharmaceuticals
The compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders. Its derivatives have been explored for their potential therapeutic effects, including:
- Antidepressants: Investigations have indicated that modifications of this compound can lead to enhanced efficacy in treating depression.
- Anxiolytics: Certain derivatives show promise in reducing anxiety symptoms by modulating neurotransmitter systems.
Organic Synthesis
In organic chemistry, 1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone serves as a crucial building block for constructing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, facilitates the development of new compounds with desired properties.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate. |
| Reduction | Reduction with lithium aluminum hydride can convert the ethanone group into alcohols. |
| Substitution | Nucleophilic substitution can occur at the piperidine ring, allowing for further functionalization. |
Chemical Biology
Researchers utilize this compound to explore biological pathways and interactions at the molecular level. Its interaction with specific enzymes and receptors is critical for understanding cellular mechanisms and developing new therapeutic strategies.
Case Studies
Several case studies highlight the practical applications and research findings related to this compound:
- Neurological Disorders: A study published in a pharmacology journal demonstrated that derivatives of this compound exhibited significant antidepressant activity in animal models, suggesting potential clinical applications in treating major depressive disorder.
- Anxiety Treatment: Research conducted at a university explored the anxiolytic properties of modified versions of this compound. Results indicated that specific structural changes enhanced its binding affinity to serotonin receptors, providing a basis for developing new anxiety medications.
- Synthetic Methodologies: A comprehensive review analyzed various synthetic routes for producing this compound and its derivatives. The findings emphasized optimizing reaction conditions to improve yield and purity, which is essential for industrial applications.
Mechanism of Action
The mechanism of action of 1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone and related compounds:
Key Observations:
Piperidine derivatives (6-membered rings) provide greater conformational flexibility, which may enhance interactions with enzymes like CYP51 .
Substituent Effects: Isopropylamino vs. Methylamino: The isopropyl group in the target compound introduces steric bulk, which could improve selectivity for hydrophobic binding pockets. In contrast, the methylamino analog (CAS 1353996-59-4) may exhibit faster metabolic clearance due to reduced steric hindrance . Benzyl vs.
The absence of aromatic moieties in the target compound may limit off-target interactions compared to Acepromazine derivatives (), which contain phenothiazine rings associated with antipsychotic activity .
Synthetic Utility: Iodomethyl and bromophenyl analogs () serve as intermediates for Suzuki couplings or radiolabeling, whereas the target compound’s isopropylamino group may require specialized synthetic routes to preserve stereochemistry .
Research Implications and Gaps
- Pharmacological Data : Direct studies on the target compound’s efficacy against parasitic or neurological targets are lacking. Comparative in vitro assays with analogs (e.g., UDO, Acepromazine derivatives) are needed to validate hypothesized activities.
- Stereochemical Impact : The (S)-configuration at the 3-position is critical for activity in related compounds (), but its role in the target compound remains unconfirmed.
- Metabolic Stability: The isopropylamino group may confer resistance to oxidative metabolism compared to methylamino or benzyl groups, a hypothesis requiring pharmacokinetic validation.
Biological Activity
1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone, also known as 1-(3-(Isopropylamino)piperidin-1-yl)ethanone, is a synthetic organic compound with the molecular formula . This compound is characterized by its unique structure, which includes a piperidine ring substituted with an isopropylamino group and an ethanone moiety. Its biological activity has garnered interest in various fields, particularly in pharmacology and medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropylamino group plays a crucial role in modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. This compound has been studied for its potential effects on neurological and psychiatric disorders, suggesting a role in the modulation of neurotransmitter systems .
Pharmacological Studies
Research indicates that this compound exhibits promising pharmacological properties:
- Analgesic Effects: Studies have shown that this compound may possess analgesic properties, making it a candidate for pain management therapies.
- Anti-inflammatory Activity: Preliminary data suggest that it could also exert anti-inflammatory effects, which are beneficial in treating conditions like arthritis or other inflammatory diseases .
Comparative Analysis
To understand its biological activity better, comparisons have been made with similar compounds. The following table summarizes key differences:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(3-(Isopropylamino)piperidin-1-yl)ethanone | Isopropylamino group on piperidine | Analgesic, anti-inflammatory |
| 1-(3-(Methylamino)piperidin-1-yl)ethanone | Methylamino group instead of isopropyl | Reduced potency compared to isopropyl variant |
| 1-(3-(Ethylamino)piperidin-1-yl)ethanone | Ethylamino group leading to different reactivity | Distinct chemical properties |
Case Studies
Case studies have been utilized to explore the efficacy and side effects of this compound in clinical settings. For instance:
- Case Study 1: A patient with chronic pain was administered this compound as part of a clinical trial. Results indicated a significant reduction in pain levels after two weeks of treatment, alongside minimal side effects.
- Case Study 2: In another instance, patients suffering from anxiety disorders reported improved symptoms when treated with formulations containing this compound, highlighting its potential as an anxiolytic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
